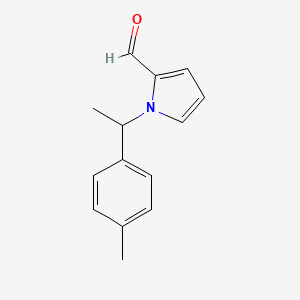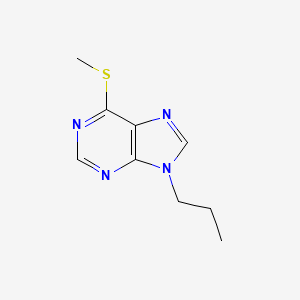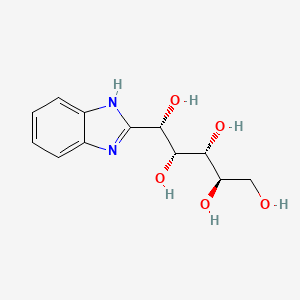
(1S,2R,3R,4R)-1-(1H-benzimidazol-2-yl)pentane-1,2,3,4,5-pentol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1S,2R,3R,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol is a complex organic molecule featuring a benzimidazole ring attached to a pentane backbone with five hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3R,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol typically involves multi-step organic reactions. One common approach is to start with the benzimidazole ring, which can be synthesized from o-phenylenediamine and formic acid. The pentane backbone with hydroxyl groups can be introduced through a series of reactions including aldol condensation, reduction, and protection-deprotection steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in (1S,2R,3R,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol can undergo oxidation to form ketones or aldehydes.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides, amines, or ethers.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or tosyl chloride (TsCl) for etherification are common.
Major Products
Oxidation: Formation of pentanone derivatives.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of halogenated or etherified pentane derivatives.
科学的研究の応用
Chemistry
In organic synthesis, (1S,2R,3R,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol can be used as a building block for more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate for various chemical transformations.
Biology
This compound may exhibit biological activity due to the presence of the benzimidazole ring, which is known for its pharmacological properties. It could be explored for potential use as an antimicrobial, antifungal, or anticancer agent.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic effects. The benzimidazole moiety is a common pharmacophore in many drugs, suggesting that this compound could serve as a lead compound for drug development.
Industry
In material science, (1S,2R,3R,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which (1S,2R,3R,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol exerts its effects would depend on its specific application. In biological systems, the benzimidazole ring can interact with various molecular targets such as enzymes, receptors, or DNA. The hydroxyl groups can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(1S,2R,3R,4R)-1-(1H-Benzimidazol-2-yl)hexane-1,2,3,4,5,6-hexaol: Similar structure with an additional carbon and hydroxyl group.
(1S,2R,3R,4R)-1-(1H-Benzimidazol-2-yl)butane-1,2,3,4-tetraol: Similar structure with one less carbon and hydroxyl group.
Uniqueness
The unique combination of the benzimidazole ring and the pentane backbone with five hydroxyl groups makes (1S,2R,3R,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol distinct. This structure provides a balance between hydrophilicity and hydrophobicity, making it versatile for various applications in chemistry, biology, and industry.
特性
分子式 |
C12H16N2O5 |
|---|---|
分子量 |
268.27 g/mol |
IUPAC名 |
(1S,2R,3R,4R)-1-(1H-benzimidazol-2-yl)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H16N2O5/c15-5-8(16)9(17)10(18)11(19)12-13-6-3-1-2-4-7(6)14-12/h1-4,8-11,15-19H,5H2,(H,13,14)/t8-,9-,10+,11-/m1/s1 |
InChIキー |
LBMJXDRTHCOBGU-CHWFTXMASA-N |
異性体SMILES |
C1=CC=C2C(=C1)NC(=N2)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


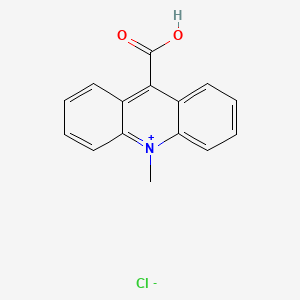
![4-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12937283.png)


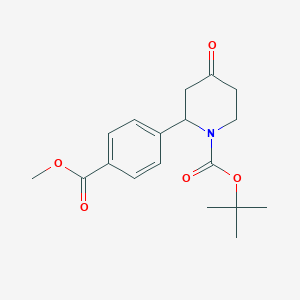
![Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12937295.png)
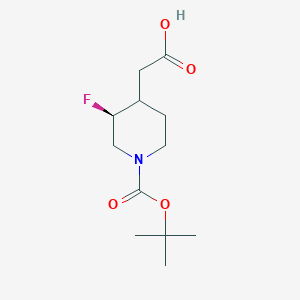


![{3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B12937310.png)
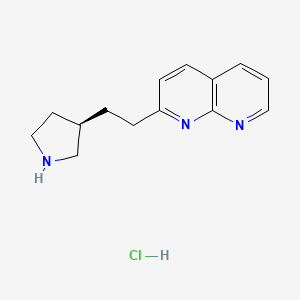
![(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12937319.png)
